molecular formula C34H44O13 B595614 Taccalonolide B CAS No. 108885-69-4

Taccalonolide B

Número de catálogo: B595614
Número CAS: 108885-69-4
Peso molecular: 660.7 g/mol
Clave InChI: FFQOXBQSZPYHSA-MPOUNFKCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Taccalonolide B is a microtubule-stabilizing agent isolated from plants of the genus Tacca, such as Tacca chantrieri and Tacca plantaginea. Structurally, it belongs to a class of highly acetylated pentacyclic steroidal compounds, distinguished by a lactone ring at C-15 and C-26 and multiple acetyloxy groups (e.g., at C-1, C-7, and C-11) . Its molecular formula is C₃₄H₄₄O₁₃, with a molecular weight of 684.7 g/mol. This compound exhibits potent in vitro antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 208 nM in SK-OV-3 cells) and overcomes P-glycoprotein (Pgp)- and multidrug resistance protein 7 (MRP7)-mediated drug resistance .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Taccalonolide B se puede sintetizar a través de una serie de reacciones químicas a partir de extractos naturales. Un método común involucra la reducción de taccalonolide A para obtener this compound, seguido de una epoxidación para formar un grupo epóxido en las posiciones C22 y C23 . La reducción se lleva a cabo típicamente utilizando borohidruro de sodio (NaBH₄) o cianoborohidruro de sodio (NaBH₃CN) en condiciones controladas .

Métodos de Producción Industrial: La producción industrial de this compound todavía se encuentra en fase de investigación, con esfuerzos centrados en optimizar los procesos de extracción y purificación de las especies de plantas Tacca. También se está explorando el uso de enfoques biotecnológicos, como los cultivos de células vegetales, para mejorar el rendimiento y la escalabilidad .

Comparación Con Compuestos Similares

Structural and Functional Differences

Key structural modifications among taccalonolides significantly impact their biological activity. Below is a comparative analysis of Taccalonolide B and its analogues:

Compound Structural Differences IC₅₀ (μM) Microtubule Stabilization Key Findings
This compound C-15 hydroxy group esterified to form a δ-lactone; lacks C-22,23 epoxide 3.1 (HeLa) Strong Overcomes Pgp/MRP7 resistance; moderate in vivo efficacy .
Taccalonolide A C-15 acetoxy group (vs. lactone in B); C-22,23 double bond >50 Moderate Less potent than B; hydrolyzed to B under basic conditions .
Taccalonolide AJ C-22,23 epoxide (semi-synthetic derivative of B); C-15 lactone 0.004 (HeLa) Very strong Covalently binds β-tubulin; potent in vitro (IC₅₀ = 4 nM) but no in vivo efficacy due to rapid metabolism .
Taccalonolide AF C-22,23 epoxide (semi-synthetic derivative of A); C-15 acetoxy 0.024 (HeLa) Very strong High in vivo antitumor efficacy (breast cancer xenografts); longer half-life (44 min vs. AJ’s 8.1 min) .
Taccalonolide Z C-5 hydroxy group added to B’s structure 1.5 (HeLa) Moderate 5α-hydroxylation reduces potency compared to AJ/AA .
Taccalonolide AA C-5 hydroxy and C-7 acetoxy groups (additional acetyl vs. Z) 0.032 (HeLa) Strong Most potent natural taccalonolide; induces mitotic arrest via microtubule bundling .
Taccalonolide N Hydrolysis product of Taccalonolide E; lacks C-11 acetoxy 8.5 (HeLa) Weak Lower potency than B; further hydrolysis at C-1 increases activity .

Structure-Activity Relationships (SAR)

  • C-22,23 Epoxidation: Addition of an epoxide (e.g., AJ, AF) enhances potency by 100–1,000-fold compared to non-epoxidated analogues (B, A) .
  • C-15 Modifications : Lactonization (B) or acetoxy retention (A) determines microtubule-binding affinity. Hydrolysis of C-15 acetoxy to form B increases activity .
  • C-1 and C-5 Substitutions: Bulky groups at C-1 (e.g., isovalerate in Taccalonolide T) improve potency, while C-5 hydroxylation has variable effects (e.g., AA vs. Z) .
  • C-11 Acetoxy: Removal (e.g., in Taccalonolide N) reduces activity, suggesting this group stabilizes interactions with tubulin .

Mechanistic and Pharmacokinetic Differences

  • Covalent Binding: Taccalonolides AJ and AF covalently bind β-tubulin near the taxane site, inducing unique conformational changes (M-loop opening) that stabilize microtubules .
  • Resistance Overcoming: Taccalonolides B, AJ, and AF retain efficacy in Pgp/MRP7-overexpressing cells, unlike taxanes .
  • Metabolic Stability: Taccalonolide AJ’s short half-life (8.1 min) limits in vivo utility, whereas AF’s longer half-life (44 min) enables tumor accumulation .

Actividad Biológica

Taccalonolide B is a member of a unique class of microtubule-stabilizing agents derived from the plant genus Tacca. These compounds have garnered significant attention due to their potential to overcome drug resistance mechanisms commonly associated with traditional chemotherapeutic agents like taxanes. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and comparative efficacy against various cancer cell lines.

Overview of Taccalonolides

Taccalonolides are characterized by their highly oxygenated pentacyclic steroid structure. They exhibit potent microtubule-stabilizing properties, which are crucial for their anticancer activity. Unlike conventional microtubule stabilizers, Taccalonolides do not bind directly to tubulin but instead stabilize microtubules through unique interactions that allow them to circumvent resistance mechanisms associated with P-glycoprotein (Pgp) and βIII-tubulin overexpression .

This compound acts primarily by covalently binding to β-tubulin, leading to the stabilization of microtubules and subsequent mitotic arrest in cancer cells. This mechanism is particularly effective in overcoming resistance seen with taxanes, as Taccalonolides retain efficacy in cell lines that express high levels of drug resistance proteins .

Key Mechanistic Insights:

  • Covalent Binding : this compound binds irreversibly to specific residues on β-tubulin, facilitating tubulin polymerization and stabilization .
  • Mitotic Arrest : Treatment with this compound results in the accumulation of cells in mitosis, characterized by abnormal mitotic spindles and disrupted cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the chemical structure can lead to significant differences in potency and efficacy. For instance, modifications at specific carbon positions have been shown to enhance or diminish the antiproliferative effects against various cancer cell lines.

Taccalonolide Variant IC50 (nM) Notes
Taccalonolide A32Most potent among initial variants
This compound50Improved potency compared to A
Taccalonolide N80Less potent than A and B
Taccalonolide R130Lowest potency among tested variants

Efficacy Against Cancer Cell Lines

This compound has demonstrated significant antiproliferative activity across various cancer cell lines, including those resistant to traditional therapies. Studies have shown that it retains effectiveness against cell lines overexpressing Pgp and MRP7, which are common mechanisms of drug resistance.

Case Studies:

  • HeLa Cells : In vitro studies indicated that this compound exhibited a GI50 value of approximately 50 nM against HeLa cells, demonstrating its potent growth-inhibitory effects .
  • Breast Cancer Models : In vivo models using MDA-MB-231 breast cancer xenografts showed that intratumoral administration of this compound resulted in significant tumor reduction, underscoring its therapeutic potential .

Comparative Analysis with Taxanes

Taccalonolides, including this compound, have been shown to outperform taxanes like paclitaxel in several contexts:

  • Resistance Mechanisms : While taxanes are often ineffective against tumors expressing high levels of βIII-tubulin or Pgp, Taccalonolides maintain their efficacy under these conditions .
  • Potency : The IC50 values for Taccalonolides are often in the low nanomolar range compared to micromolar ranges for many taxanes, indicating a more potent action against resistant cancer cells .

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for identifying and validating the microtubule-stabilizing activity of Taccalonolide B?

  • Answer : Use immunofluorescence microscopy to visualize microtubule bundling in interphase cells (e.g., HeLa cells) and flow cytometry to quantify G2/M phase arrest . Pair these with dose-response assays (e.g., IC50 determination via cell viability assays) to assess antiproliferative potency. Structural validation requires 1D/2D NMR and HR-ESI-MS for elucidation of acetyl/epoxy groups, as demonstrated in taccalonolide derivatives .

Q. How does this compound overcome multidrug resistance (MDR) mechanisms in cancer cells compared to taxanes?

  • Answer : Design comparative studies using P-glycoprotein (Pgp)-overexpressing cell lines. This compound retains efficacy in resistant models due to its distinct β-tubulin binding site, avoiding efflux pumps. Validate via competitive binding assays with fluorescent paclitaxel analogs and ATPase activity assays .

Q. What in vitro models are optimal for evaluating this compound’s mechanism of mitotic arrest?

  • Answer : Synchronize cells in mitosis (e.g., nocodazole block) and treat with this compound. Analyze mitotic spindles via confocal microscopy (α/β-tubulin staining) and quantify mitotic index. Combine with live-cell imaging to track microtubule dynamics .

Advanced Research Questions

Q. How can structural modifications (e.g., C-22,23 epoxidation) enhance this compound’s potency, and what analytical techniques confirm these changes?

  • Answer : Semisynthetic epoxidation (e.g., mCPBA treatment) of taccalonolide precursors improves potency 100-fold. Validate modifications via HMBC correlations in NMR (e.g., δ 170.8 ppm for acetylated H-7) and antiproliferative assays. Compare IC50 values of derivatives (e.g., Taccalonolide AJ: 4.2 nM vs. This compound: 208 nM) .

Q. What contradictions exist between in vitro microtubule stabilization and in vivo antitumor efficacy among taccalonolide analogs?

  • Answer : Taccalonolides AF (in vivo active) and AJ (inactive despite similar in vitro potency) highlight pharmacokinetic disparities. Address via metabolic stability assays (e.g., liver microsome incubation) and PK/PD modeling in xenograft models. Measure bioavailability and tissue distribution .

Q. How does this compound’s covalent binding to β-tubulin differ from non-covalent stabilizers like paclitaxel?

  • Answer : Use tubulin polymerization assays with purified protein. This compound forms irreversible bonds, confirmed by mass spectrometry and competitive displacement assays with [³H]-paclitaxel. Molecular dynamics simulations further map binding to luminal/pore taxane sites .

Q. What strategies reconcile discrepancies in this compound’s activity across cell lines with varying tubulin isotype expression?

  • Answer : Profile β-tubulin isotypes (e.g., βIII-tubulin) via qRT-PCR/Western blot in sensitive vs. resistant lines. Use siRNA knockdowns to isolate isotype-specific effects. Correlate with microtubule dynamics parameters (e.g., catastrophe frequency) .

Q. Methodological Considerations

  • Data Analysis : Address variability in IC50 values by normalizing to cell confluence metrics (e.g., IncuCyte) and validating with clonogenic assays .
  • Structural Studies : Prioritize crystallography or cryo-EM for taccalonolide-tubulin complexes, supplemented by molecular docking .
  • In Vivo Models : Use orthotopic xenografts (e.g., MDA-MB-231 breast cancer) with bioluminescent monitoring. Include toxicity endpoints (e.g., neuropathy scoring) .

Propiedades

IUPAC Name

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQOXBQSZPYHSA-MPOUNFKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601099963
Record name 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108885-69-4
Record name 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108885-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.